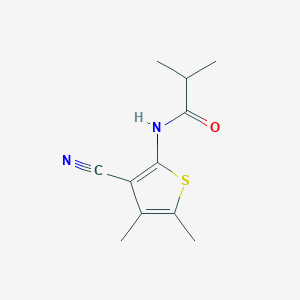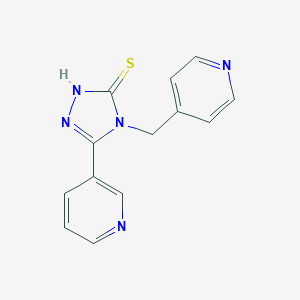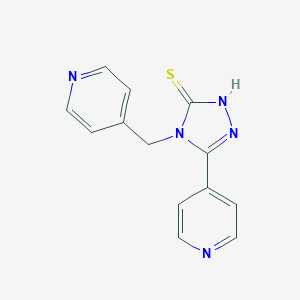
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide, also known as compound A, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amides and has a molecular weight of 251.33 g/mol.
Wissenschaftliche Forschungsanwendungen
Compound A has shown potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. In a study published in the European Journal of Medicinal Chemistry, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent. In another study published in the Journal of Medicinal Chemistry, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A was found to have potent anti-cancer activity against human breast cancer cells.
Wirkmechanismus
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and signaling pathways that are involved in inflammation and cancer. It has been suggested that N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Additionally, it may inhibit the activity of certain protein kinases that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects. In a study published in the Journal of Medicinal Chemistry, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A was found to induce apoptosis (programmed cell death) in human breast cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In terms of its anti-inflammatory effects, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A in lab experiments is its high potency and selectivity. It has been shown to have potent anti-cancer and anti-inflammatory activity at low concentrations. Additionally, its synthetic nature allows for easy modification and optimization of its structure for different applications. However, one limitation of using N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A. One direction is to further investigate its mechanism of action and identify specific targets that it interacts with. This may lead to the development of more potent and selective N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamides for therapeutic use. Another direction is to study the pharmacokinetics and toxicity of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A in animal models, which may provide insights into its potential use in humans. Additionally, the use of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A in combination with other anti-cancer or anti-inflammatory agents may enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A involves the reaction of 3-cyano-4,5-dimethylthiophene-2-carboxylic acid with 2-amino-2-methylpropanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide A as a white solid with a yield of around 70-80%.
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-6(2)10(14)13-11-9(5-12)7(3)8(4)15-11/h6H,1-4H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPFGZGJWXIVEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]nicotinamide](/img/structure/B508642.png)
![N-(2-{[3-(morpholin-4-yl)propyl]carbamoyl}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B508643.png)
![5-bromo-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B508644.png)
![N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B508645.png)
![5-(4-bromophenyl)-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B508651.png)



![N-[2-({[2-(dimethylamino)ethyl]amino}carbonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B508662.png)
![2,5-dichloro-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)benzamide](/img/structure/B508663.png)
![N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)-3,5-dimethoxybenzamide](/img/structure/B508665.png)


![2-{[4-(3-hydroxypropyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B508673.png)